molecular formula C10H19Cl2N3 B1405733 N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride CAS No. 2206243-13-0

N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride

Cat. No.: B1405733
CAS No.: 2206243-13-0
M. Wt: 252.18 g/mol
InChI Key: NOXBEQBLBZAWIV-UHFFFAOYSA-N
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Description

N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . These interactions suggest that this compound may have potential therapeutic applications in treating inflammatory and degenerative diseases.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), both of which are key mediators of inflammation . Furthermore, it has been reported to reduce the expression of matrix metalloproteinase-13 (MMP-13), thereby potentially preventing tissue degradation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits cyclo-oxygenase-2 (COX-2) by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can modulate the activity of matrix metalloproteinase-13 (MMP-13), which plays a role in tissue remodeling and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and tissue-protective effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and tissue-protective properties without significant adverse effects . At higher doses, it may cause toxic effects, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclo-oxygenase-2 (COX-2) and matrix metalloproteinase-13 (MMP-13), influencing metabolic flux and metabolite levels . The compound’s metabolism may also involve phase I and phase II biotransformation reactions, leading to the formation of various metabolites that can be further studied for their biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism and signaling .

Preparation Methods

The synthesis of N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4,5,6,7-tetrahydro-2H-indazole.

    Reaction Conditions:

    Industrial Production: For large-scale production, the process may be optimized to improve yield and purity.

Chemical Reactions Analysis

N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the indazole ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

N,6,6-trimethyl-1,4,5,7-tetrahydroindazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-10(2)4-8(11-3)7-6-12-13-9(7)5-10;;/h6,8,11H,4-5H2,1-3H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXBEQBLBZAWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C1)NN=C2)NC)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride
Reactant of Route 2
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride
Reactant of Route 3
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride
Reactant of Route 4
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride
Reactant of Route 5
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride
Reactant of Route 6
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride

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